molecular formula C9H11F3N4O4 B2923962 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2361767-17-9

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2923962
CAS No.: 2361767-17-9
M. Wt: 296.206
InChI Key: BLXLYHUQNOZSHT-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid is a heterocyclic compound combining an azetidine ring (a 4-membered nitrogen-containing cyclic structure) with a triazole-carboxylic acid moiety. The compound is typically paired with 2,2,2-trifluoroacetic acid (TFA) as a counterion to enhance solubility or stability. TFA, a strong carboxylic acid with a trifluoromethyl group (CAS 76-05-1), is widely used in pharmaceutical and organic synthesis due to its acidic and solubilizing properties . Structural characterization of such compounds often employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry, as seen in analogous triazole derivatives .

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.C2HF3O2/c12-7(13)6-4-11(10-9-6)3-5-1-8-2-5;3-2(4,5)1(6)7/h4-5,8H,1-3H2,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXLYHUQNOZSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=C(N=N2)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the following steps:

    Formation of Azetidine Derivative: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Triazole Formation: The triazole ring is often introduced via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Carboxylation and Trifluoroacetylation: The carboxylic acid group can be introduced through carboxylation reactions, and the trifluoroacetic acid moiety can be added using trifluoroacetic anhydride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the efficient synthesis of triazole derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The azetidine ring may also contribute to the compound’s bioactivity by enhancing its stability and binding properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Carboxylic Acid Derivatives

Key structural analogs include:

Compound Name Substituents/Modifications Biological Activity/Application Reference
1-(4-Fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazide Phenylamino group, hydrazide side chain Antiviral (Cantagalo virus replication inhibition)
1-[4-(3-Oxo-tetrahydro-pyrrolo[1,2-c]imidazol-2-ylmethyl)-benzyl]-1H-[1,2,3]triazole-4-carboxylic acid tert-butyl ester Benzyl-linked bicyclic imidazolone Intermediate for drug synthesis (patent-derived)
1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;TFA Azetidine-methyl group, TFA counterion Presumed pharmacological scaffold (structural analogy)

Key Differences :

  • Azetidine vs. Benzyl/Bicyclic Groups : The azetidine moiety in the target compound provides a compact, rigid structure compared to bulkier benzyl or spirocyclic groups in analogs (e.g., intermediates 24 and 26 in ). This may influence binding affinity to biological targets.
  • Counterion Effects : TFA enhances solubility and stability compared to esters (e.g., tert-butyl or ethyl esters in ) or hydrazides . However, TFA’s strong acidity may require careful handling .
Fluorinated Analogues

Fluorination is critical for metabolic stability and bioavailability. Examples include:

  • Trifluoroacetic Acid Derivatives : Ethyl trifluoroacetate (CAS 383-63-1) and trifluoroacetic anhydride are intermediates in agrochemicals and pharmaceuticals, leveraging TFA’s electron-withdrawing properties .
  • 1-(2,5-Difluorophenyl)methyl-indol-5-yl Derivatives : Fluorinated aromatic systems (e.g., CAS 56604049 ) show enhanced bioactivity due to increased lipophilicity and resistance to oxidation.

Comparison :
The target compound’s trifluoromethyl group (via TFA) improves acidity and solubility, whereas fluorinated aryl groups in analogs enhance target specificity .

Analytical Data :

  • Mass Spectrometry : Expected [M+H]+ ~300–450 (similar to intermediates in ).
  • NMR : Distinct signals for azetidine (δ ~3.5–4.5 ppm) and triazole (δ ~7.5–8.5 ppm) protons .

Biological Activity

The compound 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid; 2,2,2-trifluoroacetic acid represents a unique structure combining azetidine and triazole moieties with trifluoroacetic acid. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H18N4O4C_{11}H_{18}N_4O_4 and a molecular weight of 270.28 g/mol. The presence of the azetidine ring enhances its biological interactions, while the trifluoroacetic acid moiety contributes to its stability and solubility in biological systems.

Structural Formula

1 Azetidin 3 ylmethyl triazole 4 carboxylic acid 2 2 2 trifluoroacetic acid\text{1 Azetidin 3 ylmethyl triazole 4 carboxylic acid 2 2 2 trifluoroacetic acid}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The azetidine and triazole rings are hypothesized to modulate the activity of these targets, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to our compound. For instance, derivatives of 1H-1,2,3-triazole-4-carboxamides have shown selective cytotoxicity against cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis in Jurkat T-cells by causing DNA damage and reducing mitochondrial membrane potential .

Comparative Efficacy

A comparative analysis of related compounds indicates that those containing the triazole moiety exhibit significant antiproliferative effects. For example, certain triazole derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

CompoundIC50 (μM)Cell Line
Triazole Derivative A0.126MDA-MB-231
Doxorubicin0.120MDA-MB-231
Triazole Derivative B0.150Jurkat T-cells

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial Activity : Some triazole derivatives have shown promising results against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through modulation of cytokine release.

Synthetic Routes

The synthesis of 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid; 2,2,2-trifluoroacetic acid typically involves multi-step organic reactions:

  • Formation of the azetidine ring through cyclization.
  • Introduction of the triazole moiety via coupling reactions.
  • Finalization with trifluoroacetic acid to enhance stability.

Yield Optimization

Industrial production methods may utilize continuous flow synthesis techniques to maximize yield and minimize impurities. This approach allows for real-time monitoring of reaction conditions, ensuring consistency in product quality.

Study 1: Anticancer Efficacy

In a recent study evaluating various triazole derivatives, compound 4a demonstrated significant cytotoxicity against multiple cancer cell lines, inducing apoptosis through DNA fragmentation and morphological changes .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related triazole derivatives against pathogenic bacteria. The results indicated notable inhibitory effects on bacterial growth, suggesting potential applications in infection control .

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